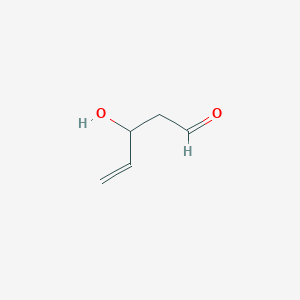
4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl: is an organic compound characterized by the presence of azido groups attached to a biphenyl structure with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-4,4’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Azidation: The amino groups are then converted to azido groups using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: The azido groups can be reduced back to amino groups under suitable conditions.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photochemistry: The azido groups can be used to generate nitrenes upon photolysis, which can then participate in various photochemical reactions.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers.
Wirkmechanismus
The primary mechanism of action for 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves the generation of nitrenes upon exposure to UV light. These nitrenes are highly reactive intermediates that can insert into C-H bonds, form new C-N bonds, or participate in cycloaddition reactions. This reactivity makes the compound useful in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetramethylbenzidine: This compound is similar in structure but contains amino groups instead of azido groups.
4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl: This is the reduced form of the target compound, with amino groups instead of azido groups.
Uniqueness: The presence of azido groups in 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl makes it unique due to its potential for generating nitrenes and participating in click chemistry, which is not possible with the amino derivatives.
Eigenschaften
CAS-Nummer |
142827-59-6 |
|---|---|
Molekularformel |
C16H16N6 |
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
[[4-(4-diazonioimino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C16H16N6/c1-9-5-13(6-10(2)15(9)19-21-17)14-7-11(3)16(20-22-18)12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
CEANKUDGXWYKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=N[N+]#N)C(=C2)C)C)C=C(C1=NN=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


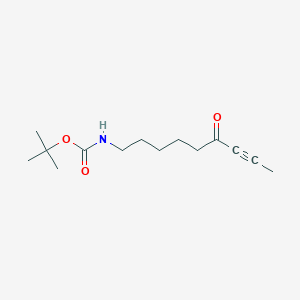
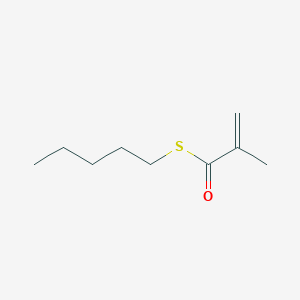
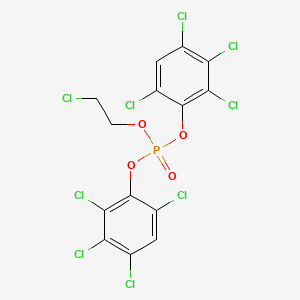
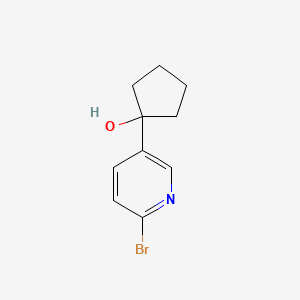
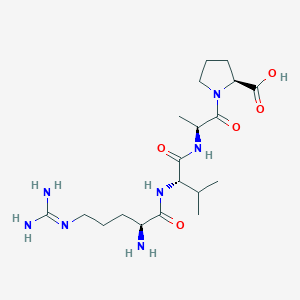

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)

![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
